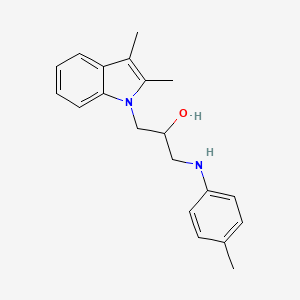

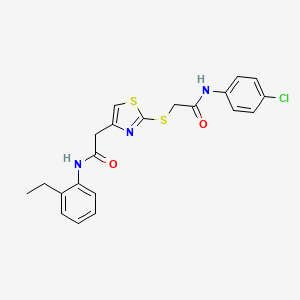

![molecular formula C12H21ClN2O2 B2530799 盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮 CAS No. 2307552-64-1](/img/structure/B2530799.png)

盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including amidation, Friedel-Crafts acylation, and hydration, as seen in the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . Starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate are commonly used, and the processes can yield reasonable overall yields, in this case, 62.4% . The synthesis of other piperidine derivatives, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, involves condensation reactions with appropriate solvents and bases .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and confirmed by X-ray crystallographic studies . For example, the crystallographic data can reveal the conformation of the piperidine ring, such as a chair conformation, and the geometry around other atoms in the molecule, such as a distorted tetrahedron around a sulfur atom . Dihedral angles between the benzene ring and piperidine rings can vary, indicating different spatial orientations of the substituents .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, intermolecular hydrogen bonds can form between hydroxypiperidine groups and keto oxygen atoms, leading to the formation of chains in the crystal structure . The reactivity of these compounds can also be influenced by the presence of functional groups, such as nitro, trifluoromethyl, or chloro substituents, which can affect the overall electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of electronegative groups like trifluoromethyl can impact the compound's polarity and potentially its solubility . The crystal packing and intermolecular interactions, such as hydrogen bonding, can influence the compound's melting point and stability . Additionally, the metabolism and excretion of these compounds, as studied in various species, can provide information on their pharmacokinetics and potential as drug candidates .

科学研究应用

与 CB1 大麻素受体的分子相互作用

化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺,盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮的结构类似物,是 CB1 大麻素受体的强效拮抗剂。它已通过分子建模和放射性配体结合分析对其构象分析和与 CB1 受体的相互作用进行了研究。这项研究有助于理解大麻素受体拮抗的分子基础 (Shim 等人,2002)。

多取代四氢吡啶的合成

与盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮相关的 β-炔丙基氨基丙烯酸衍生物的 Au(I) 催化环化研究表明四氢吡啶的有效合成。这些物质在进一步加工后,可以形成具有优选药效团支架的结构,在药物化学中很有用 (Matouš 等人,2020)。

大麻素受体的逆激动剂活性

与盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮结构相似的化合物 SR141716A 已被确定为人类大麻素 CB1 受体的逆激动剂。这一发现对于理解大麻素受体调节的生理和治疗意义具有重要意义 (Landsman 等人,1997)。

哌啶(甲烷)胺的合成

3-哌啶(甲烷)胺及其环状类似物的合成研究与盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮的结构相关,目的是创建物质 P 拮抗剂。这些化合物在治疗疼痛和其他疾病方面具有潜在应用 (Knoops 等人,1997)。

哌啶衍生物的合成

一项关于 3-(吡咯烷-1-基)哌啶(一种与盐酸哌啶-3-基(四氢-1H-呋喃[3,4-c]吡咯-5(3H)-基)甲酮结构相关的化合物)合成的研究突出了其在药物化学中的重要性。该研究提供了一种合成该化合物的有效方法,该化合物可用于各种药物应用 (Smaliy 等人,2011)。

属性

IUPAC Name |

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(piperidin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2.ClH/c15-12(9-2-1-3-13-4-9)14-5-10-7-16-8-11(10)6-14;/h9-11,13H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIJBHIXFCYYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CC3COCC3C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

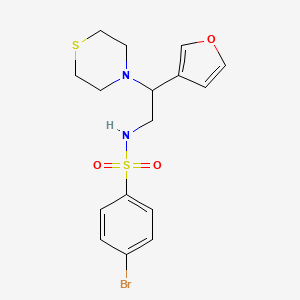

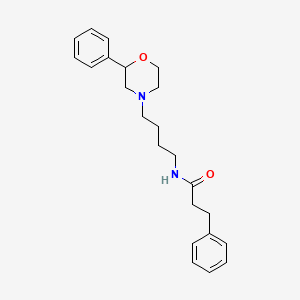

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

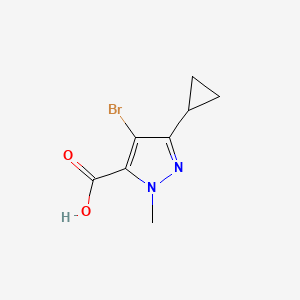

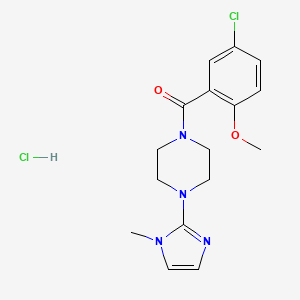

![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)

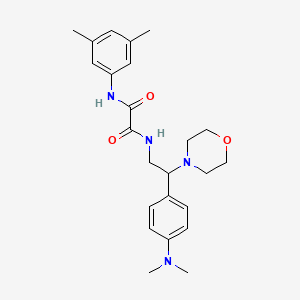

![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)